molecular formula C8H8N2O3 B12518709 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B12518709
M. Wt: 180.16 g/mol
InChI Key: OZFAGBWCAYXVRE-UHFFFAOYSA-N
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Description

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1369094-48-3), widely recognized in research as IPCA, is a high-purity chemical compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . This compound serves as a critical molecular fluorophore and building block in advanced materials science, particularly in the development and study of carbon nanodots (CNDs) . IPCA is considered a paradigmatic molecular fluorophore that forms during the bottom-up synthesis of CNDs from precursors like citric acid and ethylenediamine, and it is largely responsible for the intense photoluminescence properties of these nanomaterials . Its significant research value lies in deconstructing the complex structure of carbon dots, allowing scientists to create well-defined, highly efficient "turn-off-on" (bio)sensors . Researchers utilize IPCA and its derivatives in the design of competitive supramolecular sensors for analyzing various targets, such as cholesterol and β-galactosidase enzyme activity . Furthermore, its properties are leveraged in the creation of homogeneous and highly photoluminescent polymer composites, where IPCA forms in-situ within a polyvinyl alcohol (PVA) matrix, leading to materials that emit intense light under UV excitation . The mechanism of action involves IPCA acting as a primary photoluminescence center; studies using time-dependent density functional theory (TD-DFT) calculations show that IPCA can engage in energy and charge transfer events with other luminescent centers in a carbon dot structure, influencing the overall optical properties and enabling the design of systems with specific hole-electron surface/core characteristics . This compound is for research purposes only and must be handled with care. Refer to the safety data sheet for proper handling, as it may cause skin, eye, and respiratory irritation .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-7-4-5(8(12)13)3-6-9-1-2-10(6)7/h3-4,9H,1-2H2,(H,12,13)

InChI Key

OZFAGBWCAYXVRE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=CC2=O)C(=O)O)N1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Precursor Ratio : A 1:1 molar ratio of CA to EDA is optimal for IPCA formation. Excess CA leads to unreacted molecular clusters.
  • Temperature and Time :
    • 140–240°C for 1–10 hours.
    • At 180°C for 10 hours, IPCA crystallizes with 36% yield.
  • Mechanism :
    • Amidation : CA reacts with EDA to form linear polyamide intermediates.
    • Cyclization : Intramolecular nucleophilic attack forms the fused 2-pyridone skeleton.
    • Aromatization : Dehydration yields IPCA.

Key Data

Parameter Optimal Value Yield Quantum Yield (QY)
Temperature 180°C 36% 85.84%
Time 10 hours
CA:EDA Molar Ratio 1:1

Microwave-Assisted Synthesis with Diethylenetriamine (DETA)

Microwave irradiation accelerates IPCA formation by enhancing reaction kinetics.

Protocol

  • Precursors : CA and DETA in equimolar ratios.
  • Conditions : 300 W microwave irradiation at 130°C for 1.5 hours.
  • Product : 1-(2-Aminoethyl)-IPCA (AEIPCA), isolated in 49% yield.

Advantages Over Hydrothermal Synthesis

  • Time Efficiency : 1.5 hours vs. 10 hours.
  • Purity : Reduced side products due to controlled energy input.

Solid-Supported Synthesis on Functionalized Matrices

IPCA can be synthesized on silica nanoparticles or cyclodextrins for hybrid materials.

Silica Nanoparticle Method

  • Matrix : Aminated silica nanoparticles.
  • Conditions : 160°C for 3 hours.
  • Outcome : IPCA forms on the silica surface, enabling fluorescence tuning via matrix interactions.

Cyclodextrin-Conjugated Synthesis

  • Strategy :
    • Step 1 : Synthesize vinyl sulfone-modified cyclodextrins (VS-CD).
    • Step 2 : Graft AEIPCA to VS-CD via aza-Michael addition.
  • Yield : 35–92% for IPCA-β/γ-cyclodextrin conjugates.

Thermodynamic and Kinetic Insights

Computational studies reveal critical energy barriers and intermediates:

Key Transition States

  • TS1 : Amidation barrier = 20.0 kcal/mol (direct) vs. 31.2 kcal/mol (charged species).
  • TS2 : Cyclization barrier = 17.6 kcal/mol.

Side Reactions and Byproducts

  • Polymer Clusters : Formed at >180°C, reducing IPCA yield.
  • Carbon Cores : Dominant at >200°C, quenching fluorescence.

Purification and Characterization

Isolation Techniques

  • Column Chromatography : Silica gel with acetonitrile/water/ammonia eluents.
  • Gel Electrophoresis : Separates IPCA (high mobility) from polymer clusters.

Spectroscopic Confirmation

  • 1H NMR (D2O) : δ 5.99 (d), 5.94 (d), 4.12 (t), 3.69 (t).
  • 13C NMR (DMSO) : δ 170.1 (C=O), 160.8 (C=N).

Challenges and Optimization

Limitations

  • Photostability : IPCA degrades under UV exposure (t1/2 = 3 minutes at 2000 W).
  • pH Sensitivity : Fluorescence quenches at pH < 5 or > 9.

Mitigation Strategies

  • Stabilization : Encapsulation in cyclodextrins or polymers.
  • Doping : Nitrogen/Sulfur co-doping enhances QY to 73%.

Chemical Reactions Analysis

Functional Group Reactivity

IPCA’s chemical behavior is governed by its:

  • Carboxylic acid group :

    • Esterification : Reacts with alcohols or alcohols under acidic/basic conditions.

    • Amide formation : Interacts with amines to form amide bonds.

  • Nitrogen-rich heterocycle :

    • Nucleophilic substitution : Nitrogen atoms act as nucleophiles in reactions with electrophiles.

    • Electrophilic aromatic substitution : Susceptible to electrophilic attack at the aromatic ring.

Fluorescence-Related Interactions

IPCA acts as a molecular fluorophore in carbon dots (CDs):

  • Charge transfer : HOMO (amide group) to LUMO (carboxylic group) transitions induce fluorescence .

  • Aggregation-enhanced emission : Fluorescence intensity increases in rigid polymer matrices (e.g., DMSO/THF mixtures) .

  • Intermolecular interactions : n···n or n···π interactions stabilize excited states, enhancing fluorescence .

Esterification

IPCA undergoes esterification with alcohols (e.g., ethanol) in the presence of catalysts like sulfuric acid or DCC/DMAP:

IPCA+R-OHH+IPCA ester+H2O\text{IPCA} + \text{R-OH} \xrightarrow{\text{H}^+} \text{IPCA ester} + \text{H}_2\text{O}

Example : Synthesis of ethyl esters of IPCA derivatives (e.g., 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid ethyl ester) .

Nucleophilic Substitution

The nitrogen atoms in the imidazo[1,2-a]pyridine core react with electrophiles (e.g., alkyl halides):

IPCA+R-XBaseIPCA-R+HX\text{IPCA} + \text{R-X} \xrightarrow{\text{Base}} \text{IPCA-R} + \text{HX}

Application : Functionalization of CDs with IPCA derivatives (e.g., AEIPCA) via aza-Michael coupling .

Fluorescent Probes

  • Carbon dots : IPCA is the primary fluorophore in citric acid/ethylenediamine CDs, contributing to blue fluorescence with high quantum yield (QY ~85.84%) .

  • Biochemical assays : Acts as a fluorescence quencher in assays measuring enzymatic activity (e.g., via FMO3 inhibition).

Medicinal Chemistry

  • FMO3 inhibitors : Derivatives like 8-(4-methylbenzoyl)-IPCA show potential in pain management by targeting FMO3.

  • Biosensors : IPCA-appended CDs serve as “off–on” biosensors for detecting biomolecules (e.g., ATP) .

Stability and Analytical Considerations

  • Stability : Requires controlled conditions (pH, temperature) to prevent degradation.

  • Characterization :

    • NMR : 1H and 13C NMR confirm structural integrity (e.g., δ 5.8 ppm for =CH protons) .

    • Mass spectrometry : HRMS validates molecular weight (e.g., 181.0608 for IPCA) .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid as an antiviral agent. The compound has been investigated for its ability to inhibit the activity of Ribonuclease H (RNase H), an enzyme critical for the life cycle of several viruses including Hepatitis B Virus (HBV). Research indicates that derivatives of this compound can effectively inhibit viral replication with low cytotoxicity, making them promising candidates for antiviral drug development .

Fluorescent Probes
The compound has also been utilized in the development of fluorescent probes. Its optical properties allow it to function as a molecular fluorophore, which is beneficial in biological imaging and sensing applications. The ability to emit light in the blue region makes it suitable for various fluorescence-based assays and detection methods .

Materials Science

Carbon Nanodots Synthesis
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid plays a role in the synthesis of carbon nanodots (CNDs). These nanomaterials exhibit excellent photoluminescent properties and can be synthesized using this compound as a precursor. The resulting carbon dots have applications in bioimaging and drug delivery systems due to their biocompatibility and tunable optical properties .

Nanotechnology

Nanocarriers for Drug Delivery
In nanotechnology, the compound's derivatives are being explored as potential nanocarriers for targeted drug delivery. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms enhances the efficacy of treatment regimens. Research indicates that such systems can improve the bioavailability of poorly soluble drugs .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antiviral ActivityMDPI (2024)Identified compounds with low μM EC50 values against HBV RNase H.
Fluorescent ProbesPMC (2022)Demonstrated effective fluorescence for biological imaging applications.
Carbon NanodotsWiley Online Library (2024)Showed enhanced luminescence properties from synthesized carbon dots.
Drug Delivery SystemsTheses.czExplored encapsulation efficiency and release profiles of therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

IPCA belongs to a class of small-molecule fluorophores derived from CA and nitrogen-containing precursors. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name Structure Key Differences Precursors Quantum Yield (QY) Applications References
IPCA Imidazo[1,2-a]pyridine core with -COOH at C7 - CA + EDA ~80% CDs for biosensing, imaging
TPDCA (5-Oxo-2,3-dihydro-5H-[1,3]-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid) Thiazolo[3,2-a]pyridine core with -COOH at C3 and C7 Replaces imidazole with thiazole; additional -COOH group CA + L-cysteine/cysteamine Not reported Fluorescent polymers, composites
TPCA (5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid) Thiazolo[3,2-a]pyridine core with -COOH at C7 Thiazole instead of imidazole CA + thiol-containing amines Not reported Aggregation-dependent fluorescence
AEIOP (1-(2-Aminoethyl)-IPCA) IPCA derivative with -NH₂CH₂CH₂- side chain Aminoethyl group enhances solubility and crosslinking CA + diethylenetriamine (DETA) Not reported Polymer network stabilization
HMF (Hydroxymethylfurfural) Furfural derivative with -CH₂OH and -CHO groups Non-nitrogenous, furan-based Carbohydrate dehydration Low (<10%) Food chemistry, non-fluorescent

Key Findings

Heteroatom Influence :

  • IPCA’s imidazole ring (N-heteroatom) provides stronger π-conjugation and higher QY compared to thiazole-based analogues (TPDCA, TPCA), which exhibit redshifted emission due to sulfur’s electron-withdrawing effects .
  • The carboxylic acid group in IPCA enhances water solubility and facilitates covalent attachment to CDs or polymers .

Synthetic Pathways: IPCA forms under neutral or basic conditions with CA and EDA, whereas TPDCA/TPCA require thiol-containing amines (e.g., L-cysteine) . AEIOP synthesis involves microwave-assisted reactions with DETA, introducing pendant amino groups for functionalization .

Optical Properties: IPCA’s QY (~80%) surpasses most analogues due to its rigid, planar structure minimizing non-radiative decay . TPDCA and TPCA exhibit aggregation-induced emission but lower brightness due to less efficient conjugation .

Applications :

  • IPCA is pivotal in CD-based biosensors (e.g., cholesterol detection) due to its stable fluorescence and compatibility with cyclodextrins .
  • TPDCA integrates into biodegradable polymers for eco-friendly optoelectronic devices .

Biological Activity

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS No. 1369094-48-3) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 1369094-48-3

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid:

  • Antitumor Activity : The compound has shown promising results against various tumor cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Antiviral Properties : Preliminary studies have demonstrated that this compound exhibits antiviral activity against specific viruses by interfering with their replication processes .
  • Photoluminescence : The compound has also been investigated for its photoluminescent properties, which could be harnessed for applications in bioimaging and sensing technologies .

The mechanisms through which 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes related to tumor growth and viral replication.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it may promote cell death and reduce tumor size.

Antitumor Studies

A study published in Molecules demonstrated that 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid significantly inhibited the proliferation of selected tumor cell lines with IC₅₀ values indicating effective concentrations for therapeutic use .

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of DNA synthesis

Antiviral Research

Another study explored the compound's effect on viral replication. It was found to reduce viral load significantly in vitro by targeting viral RNA synthesis pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid derivatives?

  • Methodological Answer : Microwave-assisted synthesis under acidic conditions (e.g., trifluoroacetic acid) in methanol/water (1:2 v/v) is effective for generating derivatives like 5y and 5z, achieving yields of 66–67% . Alternatively, one-pot reactions using iodoacetic acid and 2-aminopyridine under basic conditions (pH 8–9) followed by acidification (pH 2–3) yield crystalline products, as demonstrated in imidazo[1,2-a]pyridinium iodide synthesis .
Synthesis Method ConditionsYieldKey Characterization TechniquesReference
Microwave-assistedTFA catalyst, methanol/water, 1:2 v/v66–67%NMR, IR, melting point
One-pot reactionNa₂CO₃, reflux, pH adjustmentCrystalline productIR, X-ray crystallography

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants to verify substituent positions .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1720–1730 cm⁻¹ and heterocyclic ring vibrations at 1300–1500 cm⁻¹ .
  • Melting Point : Compare observed values (e.g., 202–207°C) with literature to assess purity .

Q. What are the solubility and handling precautions for this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in hexane. Pre-dissolve in methanol for aqueous reactions .
  • Safety : Use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in reaction mechanisms for derivatives of this scaffold?

  • Methodological Answer : Employ density functional theory (DFT) to simulate reaction pathways, such as cyclization steps in one-pot syntheses. Compare calculated IR/NMR spectra with experimental data to validate intermediates .

Q. What strategies address contradictory spectral data in structurally similar derivatives?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve dynamic disorder in crystallographic structures (e.g., imidazo[1,2-a]pyridinium cations with 0.48° dihedral angle deviations) .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguish isomers by exact mass differences (e.g., Δ < 0.001 Da).

Q. How does pH influence the stability of this compound during long-term storage?

  • Methodological Answer : Store at pH 6–8 in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis. Monitor degradation via HPLC, tracking carboxylic acid peaks at retention times ~12–15 min .

Q. What crystallographic techniques elucidate disorder in the compound’s solid-state structure?

  • Methodological Answer : X-ray diffraction at 100 K with SHELXL refinement reveals disorder in ring systems (e.g., occupancy = 0.5 for disordered C/N atoms). Use riding models for H-atom placement (C–H = 0.93–0.97 Å) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported yields for microwave-assisted syntheses?

  • Methodological Answer : Optimize reaction time (e.g., 6–8 hours vs. 10 hours) and catalyst loading (0.5–1.0 equiv TFA). Validate purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

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